molecular formula C10H12N2O2 B119673 Methyl 2-(allylamino)nicotinate CAS No. 157362-04-4

Methyl 2-(allylamino)nicotinate

Cat. No. B119673
CAS RN: 157362-04-4
M. Wt: 192.21 g/mol
InChI Key: GHNRHBZUGAHBQK-UHFFFAOYSA-N
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Description

Methyl 2-(allylamino)nicotinate is a chemical compound that belongs to the class of nicotinates. It is commonly used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Antinociceptive Activity

Research by Erharuyi et al. (2015) investigated the synthesis of methyl nicotinate and its antinociceptive activity. Methyl nicotinate exhibited effective peripheral and central antinociceptive activity in mice, suggesting potential applications in pain management Erharuyi et al., 2015.

Biomarker Detection for Tuberculosis

A study by Bairagi et al. (2019) demonstrated the use of cobalt nanoparticles and reduced graphene oxide-based carbon films to voltammetrically detect methyl nicotinate in human blood, an important biomarker of tuberculosis (TB). This suggests its application in early TB detection Bairagi et al., 2019.

Epigenetic Remodeling in Cancer

Ulanovskaya et al. (2013) showed that Nicotinamide N-methyltransferase (NNMT), through its metabolite production, affects the methylation potential of cancer cells, leading to altered epigenetic states and tumorigenesis. This highlights a novel approach for cancer therapy by targeting metabolic pathways Ulanovskaya et al., 2013.

Microvascular Response and Skin Viability

Elawa et al. (2019) investigated the vasodilatory effects of topically applied methyl nicotinate on skin microcirculation. Their findings suggest its utility in assessing microcirculation and skin viability, which could have implications for treating vascular disorders of the skin Elawa et al., 2019.

Synthesis of 1-Azasugars

Zhao et al. (2001) described a method for the asymmetric synthesis of 1-azasugars from methyl nicotinate, highlighting its application in creating glycosidase inhibitors. These inhibitors have potential for treating diseases like diabetes and cancer Zhao et al., 2001.

Predictive Biomarker for NAMPT Inhibitors

Research by Shames et al. (2013) identified that the expression of NAPRT1, which is involved in nicotinic acid metabolism, can serve as a predictive biomarker for the efficacy of NAMPT inhibitors in cancer treatment Shames et al., 2013.

Mechanism of Action

Target of Action

Methyl 2-(allylamino)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary targets of Methyl nicotinate are thought to be peripheral blood capillaries, particularly those located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . The compound acts as a peripheral vasodilator, enhancing local blood flow at the site of application .

Mode of Action

The action of Methyl nicotinate, and by extension this compound, is thought to involve peripheral vasodilation . This vasodilation is believed to be the result of the compound’s interaction with its targets, leading to an increase in local blood flow. This effect is often utilized in over-the-counter topical preparations indicated for muscle and joint pain .

Biochemical Pathways

The biochemical pathways of this compound are likely similar to those of other nicotinamide-derived compounds. As catabolites of nicotinamide, pyridones are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form .

Pharmacokinetics

For instance, following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound may have good skin penetration properties, which would impact its bioavailability.

Result of Action

The primary result of this compound’s action is likely to be an increase in local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints . The compound’s action as a rubefacient (a substance that increases blood circulation and can cause redness when applied to the skin) is thought to be the primary mechanism behind these effects .

Biochemical Analysis

Biochemical Properties

Methyl 2-(allylamino)nicotinate interacts with various enzymes, proteins, and other biomolecules. It is a methyl ester of niacin and is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The action of this compound is thought to involve peripheral vasodilation .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It is known to enhance local blood flow at the site of application by acting as a peripheral vasodilator . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on enzyme activity. It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

methyl 2-(prop-2-enylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNRHBZUGAHBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloropyridine-3-carboxylate (5 g) was reacted neat with allylamine (3.1 g) with heating at 140° C. for 4 hours. The volatiles were removed under reduced pressure and the residue chromatographed on silica gel eluting with ethyl acetate in hexane to afford 4.12 g of the title compound. MS (DCl/NH3) m/e 207 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

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